molecular formula C11H18N4O B2649597 N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide CAS No. 2092072-94-9

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide

Cat. No.: B2649597
CAS No.: 2092072-94-9
M. Wt: 222.292
InChI Key: MULVGOLBNYIUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a synthetic chemical scaffold designed for research purposes, integrating a pyrazole-carboxamide core with a piperidine moiety. This structure combines two privileged pharmacophores in medicinal chemistry, suggesting potential for diverse biological activity investigations. The pyrazole-carboxamide scaffold is a well-recognized structure in agrochemical and pharmaceutical research. Some derivatives within this class have been identified as potent antifungal agents, with studies indicating their mechanism may involve disruption of mitochondrial function, specifically targeting complexes II and IV in the respiratory chain . Furthermore, the pyrazole core is a common feature in compounds studied for a wide range of activities, including use as cannabinoid receptor antagonists and as key components in kinase inhibitors for oncology research . The incorporation of the piperidine ring, a frequent component in active pharmaceutical ingredients, significantly enhances the molecular complexity and potential for target engagement. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are considered one of the most important synthetic fragments for drug design . The specific substitution pattern on the pyrazole ring, with a carboxamide at the 4-position, is a recurrent motif in the design of bioactive molecules . This compound is offered to the scientific community as a chemical tool for probing new biological pathways, investigating structure-activity relationships (SAR), and as a building block in the development of novel therapeutic or agrochemical candidates.

Properties

IUPAC Name

N,1-dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-12-11(16)9-7-15(2)14-10(9)8-4-3-5-13-6-8/h7-8,13H,3-6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVGOLBNYIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of Piperidine and Pyrazole Rings: The piperidine and pyrazole rings are then coupled through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methylation: The final step involves the methylation of the nitrogen atoms in the piperidine and pyrazole rings using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide can be synthesized through various chemical pathways involving the pyrazole ring and piperidine moiety. The molecular structure is characterized by the presence of a carboxamide functional group, which contributes to its biological activity.

Molecular Formula: C12_{12}H16_{16}N4_{4}O

Molecular Weight: 236.28 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that certain pyrazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains .

CompoundActivityMIC (µg/mL)
This compoundAntibacterial25.1 (against S. aureus)
Other Pyrazole DerivativeAntifungal12.5 (against A. flavus)

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT116) and breast cancer (MCF-7). The mechanism is believed to involve the inhibition of specific kinases associated with tumor growth.

Cell LineIC50_{50} (µM)
HCT1160.39
MCF-70.46

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Antifungal Efficacy

A recent investigation into the antifungal properties of this compound revealed that it exhibited superior activity against multiple phytopathogenic fungi compared to standard treatments like boscalid .

Case Study 2: Cancer Cell Line Inhibition

In vitro assays demonstrated that this compound significantly inhibited the proliferation of HCT116 cells with an IC50_{50} value indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s core pyrazole-carboxamide framework is shared with several analogs, but substituents and ring systems vary significantly, influencing pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight CAS No. Key Substituents/Modifications
N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide (Target) C₁₂H₂₀N₄O 248.32 Not Provided Pyrazole, N-methyl, piperidin-3-yl
SR-144528 (5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide) C₂₉H₃₄ClN₃O 476.05 192703-06-3 Bicyclic terpene substituent, chlorophenyl
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 1005612-70-3 Pyrazolo-pyridine fusion, ethyl-methyl
N,N-Dimethyl-3-(piperidin-4-yl)isoxazole-4-carboxamide (HR427756) C₁₁H₁₇N₃O₂ 223.27 1334499-00-1 Isoxazole core, N,N-dimethyl

Pharmacological and Functional Differences

  • Target Compound vs. SR-144528: SR-144528, a cannabinoid receptor antagonist, shares the pyrazole-carboxamide backbone but incorporates a bicyclic terpene group and chlorophenyl substituent, enhancing lipophilicity and receptor binding . The target compound’s piperidin-3-yl group may favor interactions with aminergic receptors (e.g., serotonin or dopamine transporters) due to its basic nitrogen.
  • Target Compound vs. However, the target compound’s simpler pyrazole-piperidine system offers synthetic accessibility and tunable pharmacokinetics .
  • Target Compound vs. Isoxazole Derivatives : HR427756 () replaces pyrazole with isoxazole, altering electronic properties and metabolic pathways. Isoxazoles are more prone to oxidative degradation but may enhance solubility due to their oxygen atom .

Biological Activity

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a piperidine moiety. The dual methylation at the nitrogen positions enhances its lipophilicity and may influence its interaction with biological targets. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been tested in vivo using models such as carrageenan-induced paw edema, demonstrating potent inhibition of pro-inflammatory cytokines like TNF-α and IL-6. In one study, derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to a standard drug, dexamethasone .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study reported that pyrazole derivatives exhibited activity against various bacterial strains including E. coli and S. aureus. Specifically, the presence of the piperidine moiety was noted to enhance antimicrobial efficacy .

3. Antiparasitic Activity

This compound has been associated with antiparasitic activity. Research indicates that certain pyrazole derivatives demonstrate effectiveness against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating significant potency .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in disease processes:

Kinase Inhibition

Pyrazole compounds have been identified as inhibitors of various kinases critical in cancer progression. For instance, they can selectively inhibit Akt kinase pathways, which are vital for cell survival and proliferation in cancer cells. The compound showed an IC50 value against Akt1 of approximately 61 nM, indicating strong inhibitory potential .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:

StudyActivityFindings
Selvam et al. (2016)Anti-inflammatoryDerivatives showed up to 78% inhibition in carrageenan-induced edema models
Burguete et al. (2016)AntimicrobialNotable activity against E. coli and S. aureus; piperidine moiety enhanced efficacy
Research on Kinase InhibitorsCancer treatmentCompound demonstrated selective inhibition against Akt kinases with significant antiproliferative effects

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry of methylating agents to prevent over-alkylation.

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at N,1 positions and piperidine ring conformation). For example, provides SMILES/InChI data for analogous pyrazole-piperidine carboxamides, highlighting diagnostic peaks for aromatic protons (δ 7.2–8.1 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₂₀N₄O for the target compound) .
  • HPLC-PDA/UV : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) with retention time calibration against reference standards (e.g., ’s impurity profiling methods) .

Advanced: How can researchers address contradictions in pharmacological activity data across studies?

Methodological Answer:
Discrepancies often arise from variations in:

  • Receptor binding assays : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations. notes that N-aminoalkyl pyridinedicarboximide derivatives show differing affinities for serotonin receptors (5-HT₁A) depending on assay conditions .
  • Solubility and formulation : Use standardized vehicles (e.g., DMSO/saline mixtures) to avoid false negatives. Pre-formulation studies (e.g., logP determination via shake-flask method) clarify bioavailability .
  • Data normalization : Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch-to-batch variability in compound synthesis .

Recommendation : Cross-validate findings using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

Advanced: What strategies improve thermal stability in formulation studies?

Methodological Answer:
Thermal degradation pathways can be mitigated via:

  • Excipient screening : highlights that lyophilization with trehalose or mannitol reduces hydrolysis at elevated temperatures (40–60°C) .
  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, monitoring degradation products via LC-MS. For example, ’s difluoromethyl pyrazole analogs show stability up to 12 months under inert atmospheres .
  • Protective group chemistry : Tert-butyloxycarbonyl (Boc) groups on the piperidine nitrogen enhance stability during storage .

Advanced: How can researchers resolve spectral overlaps in impurity profiling?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers (e.g., N-methyl vs. O-methyl adducts) by correlating proton-carbon couplings .
  • Mass fragmentation patterns : Use tandem MS/MS to identify impurities (e.g., ’s Impurity B at m/z 623.37) and distinguish them from the parent compound .
  • Chromatographic separation : Employ UPLC with HILIC columns (e.g., Waters ACQUITY BEH) to resolve polar degradation products .

Basic: What computational tools aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like cytochrome P450 enzymes (CYP3A4) using crystal structures from the PDB (e.g., 4D6Z) .
  • ADMET Prediction (SwissADME) : Estimate logP (2.1–2.5), aqueous solubility (-3.5 LogS), and blood-brain barrier permeability based on SMILES inputs .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., methylation), improving heat dissipation .
  • Byproduct management : Implement in-line IR spectroscopy to monitor intermediate formation and automate quenching of excess reagents .
  • Crystallization optimization : Use anti-solvent addition (e.g., water into ethanol) with controlled cooling rates to enhance crystal uniformity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.